6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F6N3O2/c20-18(21,22)11-5-4-6-12(9-11)26-17(30)16-14(19(23,24)25)10-15(29)28(27-16)13-7-2-1-3-8-13/h1-10H,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDUCSPVUSCRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is a member of the pyridazine family, known for its diverse biological activities. The incorporation of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a subject of interest in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H14F6N2O
- Molecular Weight : 396.31 g/mol
- IUPAC Name : 6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, with a focus on its potential as an anti-cancer agent, anti-inflammatory drug, and as a modulator of specific biological pathways.
1. Anticancer Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation by interfering with key signaling pathways such as the MAPK/ERK pathway.
| Study | Compound | Effect | Reference |
|---|---|---|---|
| A | Trifluoromethylated pyridazine derivatives | Inhibition of cancer cell growth | |
| B | Pyridazine analogs | Induced apoptosis in breast cancer cells |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis.
| Study | Compound | Effect | Reference |
|---|---|---|---|
| C | Trifluoromethylated compounds | Reduced TNF-alpha levels in macrophages | |
| D | Pyridazine derivatives | Decreased IL-6 production in vitro |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Kinases : The trifluoromethyl group enhances binding affinity to kinase targets, potentially leading to inhibition of tumor growth.
- Modulation of Gene Expression : The compound may influence transcription factors involved in cell cycle regulation and apoptosis.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative of pyridazine was tested in a Phase II clinical trial for patients with advanced solid tumors, showing promising results in reducing tumor size.
- Case Study 2 : Another study focused on the anti-inflammatory effects of a closely related compound, demonstrating significant improvements in patient-reported outcomes for rheumatoid arthritis.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly as an antibacterial and antifungal agent. The incorporation of trifluoromethyl groups has been shown to enhance the potency of various drugs by improving their interaction with biological targets.
Case Study: Antibacterial Activity
Research has demonstrated that similar fluorinated compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies on fluorinated imines and hydrazones have shown promising results in inhibiting bacterial growth, suggesting that derivatives like 6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide may offer similar benefits .
Agrochemicals
Fluorinated compounds are also explored in the agrochemical sector for their ability to enhance crop protection products. The stability and efficacy of herbicides and pesticides can be significantly improved by incorporating trifluoromethyl groups, which may lead to more effective agricultural solutions.
Case Study: Herbicide Development
Research indicates that the introduction of trifluoromethyl functionalities in herbicides can lead to increased herbicidal activity against resistant weed species. This application highlights the potential of compounds like 6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide in developing next-generation agrochemicals .
Material Science
In material science, fluorinated compounds are known for their unique properties such as hydrophobicity, thermal stability, and chemical resistance. These attributes make them suitable for applications in coatings, polymers, and advanced materials.
Case Study: Coating Applications
Fluorinated coatings have been shown to provide superior water and oil repellency. The incorporation of compounds like 6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide into polymer matrices could enhance the performance of protective coatings used in various industrial applications .
Data Table: Comparison of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs and their key features:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences :
- The pyridazine core (Target, ) offers two adjacent nitrogen atoms, enabling unique hydrogen-bonding interactions compared to pyridine () or pyrrolopyridazine (). This may influence binding affinity in biological targets .
Substituent Effects :
- Trifluoromethyl (-CF₃) groups (common in all compounds) enhance metabolic stability and electron-withdrawing effects, but their position (e.g., 3- vs. 4-CF₃ on phenyl rings) alters steric and electronic interactions .
- Chlorine () and fluorine () substituents modulate lipophilicity and bioavailability.
Functional Group Variations: Carboxamide (Target, ) vs.
Complexity in Patented Derivatives :
Q & A
Q. What are the recommended synthetic routes for 6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide?
The compound can be synthesized via multi-step protocols involving coupling reactions of substituted pyridazine precursors. A common approach involves:
- Step 1 : Condensation of trifluoromethyl-substituted phenyl precursors with pyridazine intermediates under palladium catalysis (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation) .
- Step 2 : Carboxamide formation via activation of the carboxylic acid group (e.g., using EDC·HCl and HOBt) followed by reaction with 3-(trifluoromethyl)aniline .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological characterization includes:
- HPLC : ≥98% purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
- Spectroscopy :
- 1H/13C NMR (DMSO-d6 or CDCl3) to confirm substituent positions and trifluoromethyl groups (δ ~110-120 ppm in 13C NMR for CF3).
- HRMS (ESI+) for molecular ion validation .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE due to potential irritancy (though specific hazards are not fully classified) .
- Storage : Store at -20°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this pyridazine derivative?
Advanced strategies include:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error in step optimization .
- Solvent Selection : COSMO-RS simulations to identify solvents maximizing yield (e.g., DMF for polar intermediates) .
- Machine Learning : Training models on existing pyridazine reaction datasets to predict optimal catalysts (e.g., Pd(OAc)2 vs. PdCl2) .
Q. What experimental approaches resolve contradictions in spectroscopic data for trifluoromethyl-substituted pyridazines?
Contradictions (e.g., unexpected NMR splitting or HRMS adducts) can be addressed by:
- Variable Temperature NMR : To detect dynamic processes (e.g., rotamers affecting peak splitting) .
- Isotopic Labeling : Use 19F-labeled analogs to track trifluoromethyl group behavior in reaction monitoring .
- Cross-Validation : Pair LC-MS with MALDI-TOF to distinguish between isobaric impurities and true molecular ions .
Q. How do steric and electronic effects of the trifluoromethyl groups influence reactivity?
- Steric Effects : The 3D structure (confirmed by crystallography) shows that ortho-substituted trifluoromethyl groups hinder nucleophilic attack at the pyridazine ring, requiring optimized reaction temperatures .
- Electronic Effects : CF3 groups increase electrophilicity at the pyridazine C-4 position, facilitating SNAr reactions with amines. Hammett constants (σm for CF3 = 0.43) guide predictive modeling of substituent effects .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Isotere Replacement : Substitute the carboxamide with a sulfonamide group to reduce enzymatic hydrolysis .
- Deuterium Labeling : Introduce deuterium at benzylic positions to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the carboxamide as a tert-butyl ester for enhanced bioavailability, with in vivo enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
